molecular formula C28H36N4O10 B12736917 (E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate CAS No. 124068-73-1

(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate

Cat. No.: B12736917
CAS No.: 124068-73-1
M. Wt: 588.6 g/mol
InChI Key: LNHBJMZGJOFEMS-VEXNDCCSSA-N
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Description

(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidin-5-ium core, followed by the introduction of the cyclohexyl and hydroxy groups. The final step involves the addition of the (E)-but-2-enedioic acid and (Z)-4-hydroxy-4-oxobut-2-enoate moieties under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, potentially involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate can be used to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool for understanding complex biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-5-ium derivatives and compounds with similar functional groups, such as:

  • 1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one
  • (E)-but-2-enedioic acid derivatives
  • (Z)-4-hydroxy-4-oxobut-2-enoate derivatives

Uniqueness

What sets (E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate apart is its combination of multiple functional groups and unique stereochemistry. This allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

CAS No.

124068-73-1

Molecular Formula

C28H36N4O10

Molecular Weight

588.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C20H28N4O2.2C4H4O4/c1-21-11-13-22(14-12-21)15-17-19(25)20(26)24(16-7-3-2-4-8-16)18-9-5-6-10-23(17)18;2*5-3(6)1-2-4(7)8/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2-1+;2-1-

InChI Key

LNHBJMZGJOFEMS-VEXNDCCSSA-N

Isomeric SMILES

CN1CCN(CC1)CC2=C(C(=O)N(C3=CC=CC=[N+]32)C4CCCCC4)O.C(=C/C(=O)O)\C(=O)O.C(=C\C(=O)[O-])\C(=O)O

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=O)N(C3=CC=CC=[N+]32)C4CCCCC4)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

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